molecular formula C14H18N4O B3033637 2-((4-aminopiperidin-1-yl)methyl)quinazolin-4(3H)-one CAS No. 1096965-94-4

2-((4-aminopiperidin-1-yl)methyl)quinazolin-4(3H)-one

Cat. No.: B3033637
CAS No.: 1096965-94-4
M. Wt: 258.32
InChI Key: HNFURYCBPMELTR-UHFFFAOYSA-N
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Description

2-((4-aminopiperidin-1-yl)methyl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-aminopiperidin-1-yl)methyl)quinazolin-4(3H)-one typically involves the following steps:

    Formation of the quinazolinone core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the piperidine moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazolinone core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting it to dihydroquinazolinones.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce dihydroquinazolinones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for various diseases, subject to further research and clinical trials.

    Industry: May be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((4-aminopiperidin-1-yl)methyl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinones are known to interact with enzymes, receptors, or other proteins, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4(3H)-one: The parent compound, lacking the piperidine and amino groups.

    2-methylquinazolin-4(3H)-one: A methyl-substituted derivative.

    4-aminoquinazoline: A related compound with an amino group at the 4-position.

Uniqueness

2-((4-aminopiperidin-1-yl)methyl)quinazolin-4(3H)-one is unique due to the presence of both the piperidine ring and the amino group, which may confer distinct biological activities and chemical reactivity compared to its analogs.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Biological Activity

Overview

2-((4-aminopiperidin-1-yl)methyl)quinazolin-4(3H)-one, a member of the quinazolinone family, has garnered attention due to its diverse biological activities. Quinazolinones are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by various studies and data.

  • IUPAC Name : 2-[(4-aminopiperidin-1-yl)methyl]-3H-quinazolin-4-one
  • Molecular Weight : 331.2 g/mol
  • CAS Number : 1096965-94-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Quinazolinones typically modulate enzyme activity and receptor interactions, leading to various pharmacological effects. The specific mechanism may involve:

  • Inhibition of Tyrosine Kinases : The compound has shown significant inhibitory activity against multiple tyrosine kinases such as CDK2, HER2, and EGFR, which are critical in cancer progression and cell signaling pathways .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Cytotoxicity Testing : In vitro studies demonstrated that derivatives of quinazolinone, including this compound, exhibited cytotoxic effects against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines. The IC50 values for some derivatives were significantly lower than that of the positive control lapatinib .
CompoundCell LineIC50 (µM)Comparison
2iMCF70.173 ± 0.012Similar to Imatinib
3iA27800.079 ± 0.015Similar to Lapatinib

Anticonvulsant Activity

Another area of research indicates that certain quinazolinone derivatives possess anticonvulsant properties:

  • Convulsion Threshold Studies : Compounds were evaluated for their ability to increase the convulsion threshold in animal models, showing moderate to significant activity compared to standard drugs like diazepam .

Ghrelin Receptor Antagonism

The compound has also been identified as a potential antagonist for the ghrelin receptor (GHS-R1a), which is implicated in appetite regulation and glucose metabolism:

  • In Vivo Studies : Piperidine-substituted quinazolinones demonstrated efficacy in reducing food intake and body weight while enhancing glucose-dependent insulin secretion, suggesting their potential in treating obesity and diabetes .

Structure-Activity Relationship (SAR)

The biological activity of quinazolinone derivatives is influenced by structural modifications. For example:

  • Piperidine Substitution : The presence of a piperidine ring enhances interaction with biological targets.
  • Positioning of Functional Groups : Variations in substituents at specific positions on the quinazolinone core can significantly alter potency and selectivity against different kinases.

Case Studies

Several studies have been conducted to evaluate the biological activities of quinazolinone derivatives:

  • Cytotoxicity Evaluation :
    • A series of quinazolinone derivatives were synthesized and tested against MCF7 and A2780 cell lines, revealing promising anticancer properties compared to established treatments like lapatinib .
  • Anticonvulsant Assessment :
    • Research indicated that certain derivatives exhibited anticonvulsant effects comparable to diazepam, suggesting therapeutic potential in seizure disorders .
  • Ghrelin Receptor Antagonism :
    • Investigations into ghrelin receptor antagonists revealed that modifications in the quinazolinone structure led to compounds with significant appetite-suppressing effects and potential benefits for metabolic disorders .

Properties

IUPAC Name

2-[(4-aminopiperidin-1-yl)methyl]-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c15-10-5-7-18(8-6-10)9-13-16-12-4-2-1-3-11(12)14(19)17-13/h1-4,10H,5-9,15H2,(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFURYCBPMELTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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